molecular formula C15H11Br2NO2 B7776944 N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide

Cat. No.: B7776944
M. Wt: 397.06 g/mol
InChI Key: QACCYKNJHYBHLX-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a bromoacetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide typically involves the reaction of 2-bromoacetyl bromide with 2-benzoyl-4-bromoaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides or thiols, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide can be compared with other similar compounds, such as:

    N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide: This compound has a phenoxy group instead of a bromoacetamide group, which can lead to different chemical reactivity and applications.

    N-(2-Benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide: The presence of a morpholine ring in this compound can influence its biological activity and solubility.

    N-(2-Benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide: The fluorobenzenesulfonyl group can impart unique properties to the compound, such as increased stability and specific interactions with biological targets.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACCYKNJHYBHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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